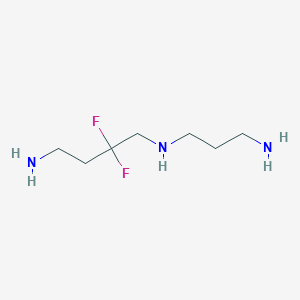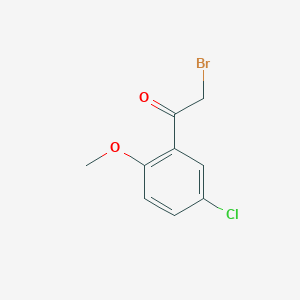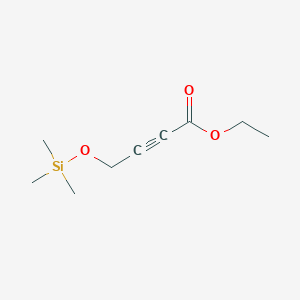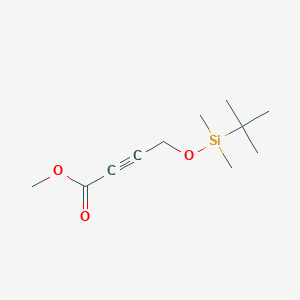
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropanyl-3,5-dimethylbenzoate is a synthetic, biologically active compound known for its role as a potent and selective antagonist of the 5-HT3 receptor . This compound is a tropane alkaloid, consisting of tropine in which the hydrogen of the hydroxy function is substituted by a 3,5-dimethylbenzoyl group .
Preparation Methods
The synthesis of Tropanyl-3,5-dimethylbenzoate involves the esterification of tropine with 3,5-dimethylbenzoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tropanyl-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tropanyl-3,5-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT3 receptor antagonists.
Mechanism of Action
Tropanyl-3,5-dimethylbenzoate exerts its effects by binding to the 5-HT3 receptor, a ligand-gated ion channel receptor of the cys-loop channel family. This binding blocks the actions of serotonin or serotonergic agonists, thereby inhibiting the 5-HT3 receptor currents . The compound’s effective concentration ranges from 1 nM to 1 μM .
Comparison with Similar Compounds
Tropanyl-3,5-dimethylbenzoate is unique due to its high potency and selectivity as a 5-HT3 receptor antagonist. Similar compounds include:
Tropine: The parent compound of Tropanyl-3,5-dimethylbenzoate, which lacks the 3,5-dimethylbenzoyl group.
Tropanserin: Another 5-HT3 receptor antagonist with a different chemical structure but similar biological activity.
These compounds share the ability to block 5-HT3 receptors but differ in their chemical structures and specific binding affinities.
Properties
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(5,6)14-9-7-8-10(12)13-4/h9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKYIBYBIUUTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455854 |
Source


|
| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117968-51-1 |
Source


|
| Record name | Methyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117968-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)
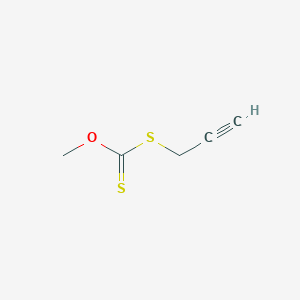
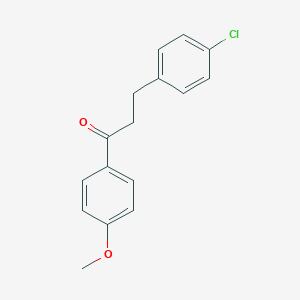
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
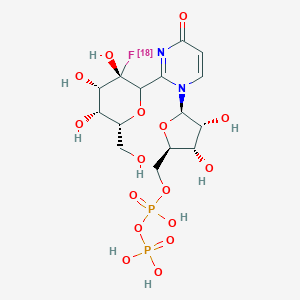
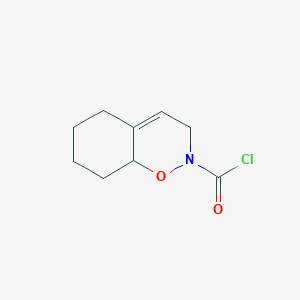
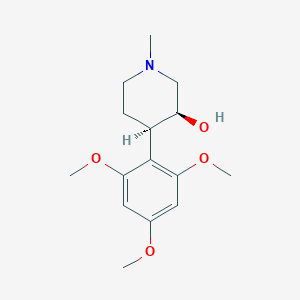

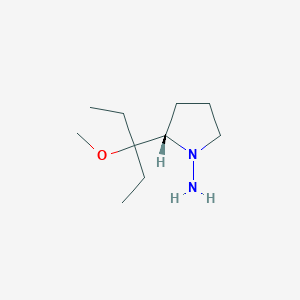
![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
